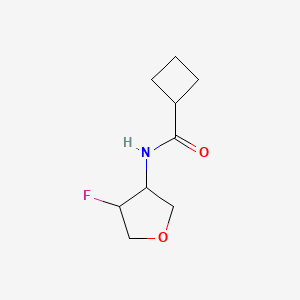
N-(4-氟代氧戊环-3-基)环丁烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring and a fluorinated oxolane moiety
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its fluorinated and cyclobutane moieties could impart desirable properties to polymers and other materials, such as increased stability and resistance to degradation.
Biological Studies: The compound can be used as a probe to study biological processes involving amide bonds and fluorinated compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Fluorinated Oxolane Ring: This can be achieved through the fluorination of an oxolane precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.
Amide Bond Formation: The final step involves coupling the fluorinated oxolane and cyclobutane intermediates using amide bond-forming reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.
作用机制
The mechanism by which N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated oxolane ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
相似化合物的比较
Similar Compounds
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide is unique due to the combination of its fluorinated oxolane and cyclobutane moieties. This combination can impart distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2/c10-7-4-13-5-8(7)11-9(12)6-2-1-3-6/h6-8H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDISFXYUQWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2COCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
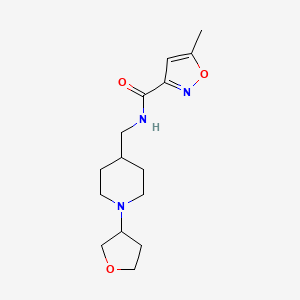
![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2478818.png)
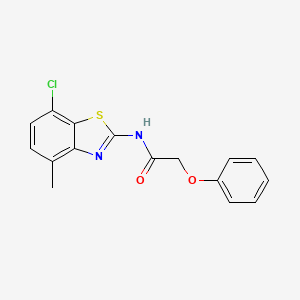
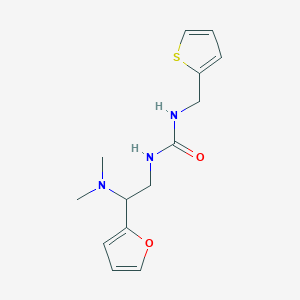
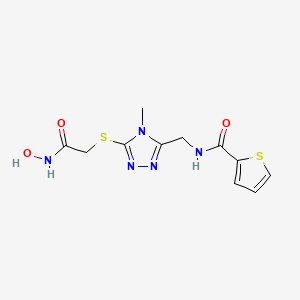
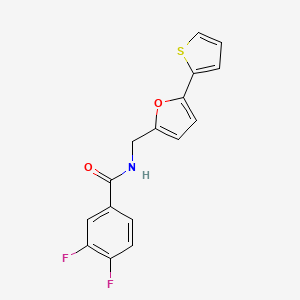
![1-(2,6-DIFLUOROPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2478825.png)
![2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2478827.png)
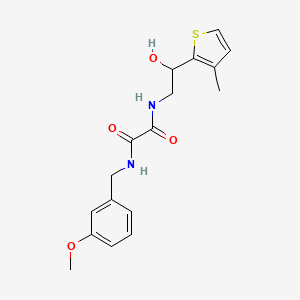
![2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2478831.png)
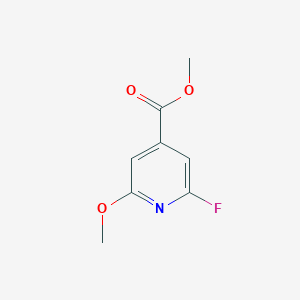
![Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2478833.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2478834.png)
![3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2478835.png)
